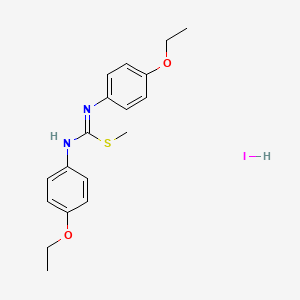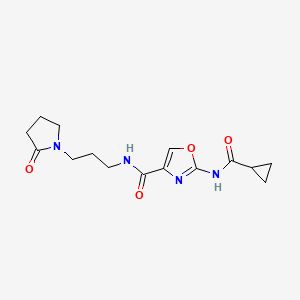![molecular formula C22H15ClN4S3 B2700128 1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-4-(2-thienyl)-1H-pyrazol-5-amine CAS No. 956439-02-4](/img/structure/B2700128.png)
1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-4-(2-thienyl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-4-(2-thienyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C22H15ClN4S3 and its molecular weight is 467.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
Compounds similar to the specified chemical, such as 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, have been synthesized and tested for their antiviral activities. For instance, some derivatives have shown anti-tobacco mosaic virus activity (Zhuo Chen et al., 2010).
Antimicrobial Activities
Research has also been conducted on compounds with structures resembling the chemical , focusing on their antimicrobial properties. For example, certain derivatives such as spiro compounds and pyrimidinones have demonstrated potent antimicrobial activities against both Gram-negative and Gram-positive bacteria, with some even exhibiting antifungal properties (H. Hafez et al., 2016).
Anticancer Properties
Some compounds with a similar structural framework have been explored for their potential anticancer properties. A study on a pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole showed promising results in anticancer activity, suggesting a potential application area for similar compounds (I. Yushyn et al., 2022).
Corrosion Inhibition
Research on thiazole and thiadiazole derivatives, including those similar to the specified chemical, has indicated their effectiveness as corrosion inhibitors for metals such as iron. These studies involve computational and electrochemical analyses to predict and confirm their corrosion inhibition performances (S. Kaya et al., 2016).
Carbonic Anhydrase Inhibition
Studies on pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide, which share a similar molecular structure, have shown inhibitory effects on carbonic anhydrase isoenzymes. This suggests potential biomedical applications in areas where inhibition of these enzymes is beneficial (M. Bülbül et al., 2008).
Polymer Science
In the field of polymer science, studies have been conducted on aromatic polyimides derived from thiophenyl-substituted benzidines, which are structurally related to the specified chemical. These polymers have been noted for their high refractive index, small birefringence, and good thermomechanical stability, indicating their potential in optical applications (P. Tapaswi et al., 2015).
Mechanism of Action
Target of Action
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . The specific targets of “1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-4-(2-thienyl)-1H-pyrazol-5-amine” or “2-[5-(4-chlorophenyl)sulfanyl-4-phenyl-1,3-thiazol-2-yl]-4-thiophen-2-ylpyrazol-3-amine” would depend on its specific structure and functional groups.
Mode of Action
The mode of action of thiazole derivatives is often related to their ability to interact with biological targets. For example, the thiazole ring in Vitamin B1 (thiamine) helps the body to release energy from carbohydrates during metabolism . The specific mode of action of “this compound” or “2-[5-(4-chlorophenyl)sulfanyl-4-phenyl-1,3-thiazol-2-yl]-4-thiophen-2-ylpyrazol-3-amine” would depend on its specific structure and functional groups.
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways due to their diverse biological activities . The specific pathways affected by “this compound” or “2-[5-(4-chlorophenyl)sulfanyl-4-phenyl-1,3-thiazol-2-yl]-4-thiophen-2-ylpyrazol-3-amine” would depend on its specific structure and functional groups.
properties
IUPAC Name |
2-[5-(4-chlorophenyl)sulfanyl-4-phenyl-1,3-thiazol-2-yl]-4-thiophen-2-ylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4S3/c23-15-8-10-16(11-9-15)29-21-19(14-5-2-1-3-6-14)26-22(30-21)27-20(24)17(13-25-27)18-7-4-12-28-18/h1-13H,24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJLBEMWUWPLHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N3C(=C(C=N3)C4=CC=CS4)N)SC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-chlorophenyl)acetamide](/img/structure/B2700052.png)

![4-(N,N-dimethylsulfamoyl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2700054.png)

![N-[(furan-2-yl)methyl]-3-{5-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2700056.png)

![Methyl[3-(methylsulfanyl)propyl]amine](/img/structure/B2700060.png)
![5-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B2700064.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2700065.png)
![5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-3-(2-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2700067.png)